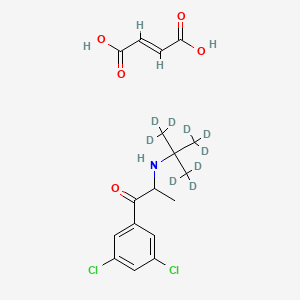

5-Chloro Bupropion-d9 Fumarate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Chloro Bupropion-d9 Fumarate: is a deuterated analogue of 5-Chloro Bupropion, which is itself a derivative of Bupropion. Bupropion is a well-known aminoketone antidepressant widely used in the treatment of major depressive disorder, seasonal affective disorder, and as an aid for smoking cessation . The deuterated form, this compound, is often used in scientific research for its enhanced stability and unique isotopic labeling properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro Bupropion-d9 Fumarate involves the introduction of deuterium atoms into the Bupropion molecule. This can be achieved through various deuteration techniques, such as catalytic hydrogen-deuterium exchange reactions. The process typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to achieve high yields and purity. The reaction conditions are optimized to ensure the efficient incorporation of deuterium atoms while minimizing side reactions .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Chloro Bupropion-d9 Fumarate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide or potassium fluoride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Chemistry: 5-Chloro Bupropion-d9 Fumarate is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to its isotopic labeling. It helps in studying reaction mechanisms and kinetics.

Biology: In biological research, the compound is used to study metabolic pathways and drug interactions. Its deuterated form allows for precise tracking and analysis in metabolic studies.

Medicine: The compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Bupropion and its derivatives. It helps in developing more effective and safer antidepressant therapies.

Industry: In the pharmaceutical industry, this compound is used in the development and quality control of Bupropion-based medications. Its isotopic labeling provides a reliable means of ensuring the consistency and purity of the final product.

Wirkmechanismus

5-Chloro Bupropion-d9 Fumarate exerts its effects by inhibiting the reuptake of norepinephrine and dopamine, thereby increasing their levels in the synaptic cleft. This prolongs their action within the neuronal synapse and enhances neurotransmission. The compound binds to the norepinephrine transporter and the dopamine transporter, preventing the reuptake of these neurotransmitters .

Vergleich Mit ähnlichen Verbindungen

Bupropion: The parent compound, used as an antidepressant and smoking cessation aid.

Hydroxybupropion: A metabolite of Bupropion with similar pharmacological effects.

Threohydrobupropion: Another metabolite with distinct pharmacokinetic properties.

Uniqueness: 5-Chloro Bupropion-d9 Fumarate is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in scientific research and pharmaceutical development.

Biologische Aktivität

5-Chloro Bupropion-d9 Fumarate is a deuterated derivative of bupropion, an atypical antidepressant primarily used for the treatment of major depressive disorder and as a smoking cessation aid. The compound is characterized by its unique chemical structure, which includes a chlorinated phenyl group and a fumarate moiety. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C17H21Cl2NO5

- Molecular Weight : 392.26 g/mol

- CAS Number : 150988-80-0

- Structure : The compound features a bupropion backbone with deuterium labeling at specific positions, which can affect its pharmacokinetic properties.

This compound exerts its effects primarily through the inhibition of the reuptake of neurotransmitters, particularly dopamine and norepinephrine. This mechanism enhances the availability of these neurotransmitters in the synaptic cleft, contributing to its antidepressant effects. Additionally, it has been shown to block nicotinic acetylcholine receptors, which may play a role in its efficacy as a smoking cessation aid .

Pharmacodynamics

The pharmacodynamics of this compound are closely related to those of its parent compound, bupropion. Research indicates that:

- Dopamine Reuptake Inhibition : The compound inhibits the dopamine transporter (DAT), leading to increased dopamine levels in the brain.

- Norepinephrine Reuptake Inhibition : Similar effects are observed with norepinephrine transporters (NET), enhancing norepinephrine signaling.

- Nicotinic Receptor Modulation : The blockade of nicotinic receptors can reduce cravings and withdrawal symptoms in smokers .

Pharmacokinetics

The deuterium labeling in this compound is expected to alter its metabolic profile compared to non-deuterated bupropion. Studies suggest that:

- Increased Half-Life : Deuterated compounds often exhibit longer half-lives due to the kinetic isotope effect, potentially leading to prolonged therapeutic effects.

- Metabolite Profile : Major metabolites such as hydroxybupropion may also show altered pharmacokinetics, impacting overall efficacy and safety profiles .

Clinical Studies

- Efficacy in Depression : A clinical trial demonstrated that patients treated with bupropion derivatives showed significant improvements in depressive symptoms compared to placebo groups. While specific data for this compound is limited, extrapolation from bupropion studies suggests similar efficacy .

- Smoking Cessation : Research indicates that compounds similar to this compound effectively reduce nicotine withdrawal symptoms and cravings. A meta-analysis highlighted the role of bupropion in smoking cessation programs, suggesting potential for this derivative in similar applications .

Preclinical Studies

A study involving animal models assessed the neurochemical effects of this compound on dopamine and norepinephrine levels. Results indicated significant increases in both neurotransmitters after administration, supporting its proposed mechanism of action.

Comparative Analysis with Related Compounds

| Compound Name | Mechanism of Action | Clinical Use | Key Findings |

|---|---|---|---|

| Bupropion | DAT & NET inhibition | Depression, Smoking Cessation | Effective for depression; reduces cravings |

| 5-Chloro Bupropion-d9 | DAT & NET inhibition; Nicotinic blockade | Potentially similar uses | Altered pharmacokinetics due to deuteration |

| Hydroxybupropion | DAT inhibition | Depression | Active metabolite with enhanced activity |

Eigenschaften

IUPAC Name |

(E)-but-2-enedioic acid;1-(3,5-dichlorophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17Cl2NO.C4H4O4/c1-8(16-13(2,3)4)12(17)9-5-10(14)7-11(15)6-9;5-3(6)1-2-4(7)8/h5-8,16H,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i2D3,3D3,4D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGHPTSVYSLXGEG-SJRNJJABSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC(=CC(=C1)Cl)Cl)NC(C)(C)C.C(=CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC(C)C(=O)C1=CC(=CC(=C1)Cl)Cl.C(=C/C(=O)O)\C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21Cl2NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.